molecular formula C6H12O4S B3372127 2-(Propane-2-sulfonyl)propanoic acid CAS No. 873975-37-2

2-(Propane-2-sulfonyl)propanoic acid

Cat. No. B3372127
CAS RN: 873975-37-2
M. Wt: 180.22 g/mol
InChI Key: GMNRCTYVFSEYMB-UHFFFAOYSA-N
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Description

2-(Propane-2-sulfonyl)propanoic acid is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 . It belongs to the group of beta-sultams.


Molecular Structure Analysis

The InChI code for 2-(Propane-2-sulfonyl)propanoic acid is 1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.


Physical And Chemical Properties Analysis

The melting point of 2-(Propane-2-sulfonyl)propanoic acid is reported to be between 104-105°C . It is a powder at room temperature .

Scientific Research Applications

Environmental Degradation and Toxicology

Research into the environmental fate and toxicology of compounds related to 2-(propane-2-sulfonyl)propanoic acid, such as polyfluoroalkyl and perfluoroalkyl substances, has gained attention due to their persistence and potential toxic effects. Microbial degradation studies have shown that certain environmental bacteria can break down related sulfonyl compounds, leading to the formation of perfluorinated acids which are of regulatory concern due to their toxic profiles (Liu & Avendaño, 2013). This research underscores the importance of understanding the biodegradability and environmental impacts of sulfonyl-containing chemicals.

Synthesis and Chemical Reactivity

Sulfonyl carbon acids, including derivatives of 2-(propane-2-sulfonyl)propanoic acid, play a significant role in organic chemistry due to their strong acidic nature and reactivity. These compounds are utilized in various synthetic pathways, contributing to the development of new organic compounds through reactions like deprotonation, which has been thoroughly investigated using structural and spectroscopic methods (Binkowska, 2015). This research highlights the compound's importance in advancing synthetic chemistry, providing insights into its structure-reactivity relationships.

Catalysis and Industrial Applications

The catalytic properties of compounds related to 2-(propane-2-sulfonyl)propanoic acid have been explored in the context of industrial processes, such as the oxidation of propane to acrylic acid. Research into various catalyst systems has shown the potential for improving the efficiency and selectivity of such processes, which is crucial for the commercial production of important industrial chemicals (Yan-ju, 2014). This application demonstrates the compound's relevance in catalysis and its impact on the production of economically significant chemicals.

Environmental Remediation

Studies on the treatment of acid gases and associated impurities, including those related to 2-(propane-2-sulfonyl)propanoic acid, have provided comprehensive insights into sulfur chemistry and its application in environmental remediation. Advanced designs for processes like the Claus process aim to improve the efficiency of sulfur recovery from acid gases, highlighting the compound's role in addressing environmental and industrial challenges (Gupta, Ibrahim, & Shoaibi, 2016). This research underscores the significance of sulfur-containing compounds in developing sustainable solutions for environmental pollution.

Safety and Hazards

The safety information for 2-(Propane-2-sulfonyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-propan-2-ylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNRCTYVFSEYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propane-2-sulfonyl)propanoic acid

CAS RN

873975-37-2
Record name 2-(propane-2-sulfonyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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